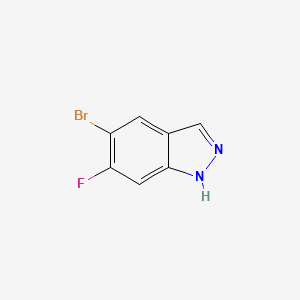

5-Bromo-6-fluoro-1H-indazole

概要

説明

5-Bromo-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 105391-70-6. It has a molecular weight of 215.02 and its IUPAC name is 5-bromo-6-fluoro-1H-indazole .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Bromo-6-fluoro-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) and the InChI key is ZNNFNEIFQIAWNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromo-6-fluoro-1H-indazole is a solid at room temperature. Its density is 1.9±0.1 g/cm3 .科学的研究の応用

Synthesis of Heterocyclic Compounds

5-Bromo-6-fluoro-1H-indazole: serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . The presence of bromine and fluorine atoms in the compound allows for further functionalization through various synthetic strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Anticancer Agents

Indazole derivatives, including 5-Bromo-6-fluoro-1H-indazole , have been explored for their potential as anticancer agents. They can be modified to target specific cancer cell lines and have shown efficacy in inhibiting cell growth. The halogen substituents on the indazole ring can influence the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

Anti-inflammatory and Antibacterial Applications

The indazole moiety is known for its anti-inflammatory and antibacterial properties. 5-Bromo-6-fluoro-1H-indazole can be utilized to synthesize compounds that exhibit these activities. Its structural framework allows for the creation of molecules that can modulate biological pathways involved in inflammation and bacterial infections .

Development of Respiratory Disease Treatments

Indazole compounds have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases5-Bromo-6-fluoro-1H-indazole could be used to develop inhibitors that have the potential to treat conditions such as asthma and chronic obstructive pulmonary disease .

Pharmacological Research

Due to its unique structure, 5-Bromo-6-fluoro-1H-indazole is a valuable compound in pharmacological research. It can be used to create a variety of pharmacophores that can be tested for activity against different biological targets. This can lead to the discovery of new drugs with diverse therapeutic effects .

Material Science

The indazole ring system, particularly when substituted with halogens like bromine and fluorine, can impart unique electronic properties to materials5-Bromo-6-fluoro-1H-indazole may be used in the development of organic semiconductors, dyes, and photovoltaic materials, where its electronic characteristics can be harnessed for advanced material applications .

Safety And Hazards

The safety information for 5-Bromo-6-fluoro-1H-indazole includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

特性

IUPAC Name |

5-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676896 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-1H-indazole | |

CAS RN |

105391-70-6 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)